molecular formula C8H8FNO B13663121 1-Cyclopropyl-4-fluoropyridin-2(1H)-one

1-Cyclopropyl-4-fluoropyridin-2(1H)-one

Cat. No.: B13663121
M. Wt: 153.15 g/mol
InChI Key: IIBYUNXDACPBIC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-fluoropyridin-2(1H)-one (CAS 96530-75-5) is a fluorinated pyridinone derivative with the molecular formula C 8 H 8 FNO and a molecular weight of 153.15 g/mol . This compound is part of the important pyridinone chemical class, known for its presence in various biologically active molecules and pharmaceutical intermediates . The structure features a fluorine atom and a cyclopropyl group, which are common modifiers in medicinal chemistry used to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity . Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and are found in a wide range of pharmaceutical agents and agrochemicals . Fluorinated heterocycles, in particular, are valuable building blocks in the synthesis of potential therapeutics and are frequently explored in drug discovery programs . Researchers utilize this compound strictly in laboratory settings for the development of new chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-cyclopropyl-4-fluoropyridin-2-one

InChI

InChI=1S/C8H8FNO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2

InChI Key

IIBYUNXDACPBIC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC(=CC2=O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Nucleophilic substitution Potassium fluoride, 18-crown-6, DMF, 100°C Replaces halogen with fluorine
Cyclopropylation Cyclopropylamine or diazomethane derivatives, acidic/basic medium Formation of cyclopropyl substituent
Purification Silica gel chromatography (ethyl acetate/hexane), recrystallization (ethanol/water) Achieves >95% purity
Characterization ^19F NMR, IR, HRMS, X-ray crystallography Confirms structure and purity

Comparative Analysis with Related Compounds

Property This compound Analog: 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one
Electron-withdrawing group Fluorine (4-position) Trifluoromethyl (4-position)
Effect on metabolic stability Moderate electron-withdrawing, less oxidation prone Strong electron-withdrawing, higher oxidation resistance
Steric influence Cyclopropyl group adds steric bulk Methyl groups add moderate steric bulk
^19F NMR chemical shift ~ -110 to -120 ppm ~ -80.5 to -81.2 ppm

Summary of Research Findings

  • The cyclopropyl group at the 1-position enhances steric and electronic properties, potentially improving binding affinity in biological targets.
  • The 4-fluoro substituent modulates electron density, influencing bioavailability and metabolic stability.
  • Synthetic methods rely on nucleophilic aromatic substitution and cyclopropylation steps, with purification by chromatography or recrystallization.
  • Characterization techniques such as ^19F NMR and X-ray crystallography are critical for confirming substitution patterns and stereochemistry.
  • Industrial synthesis emphasizes yield optimization and scalability using continuous flow processes and environmentally benign solvents.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-4-fluoropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the pyridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the fluorine or cyclopropyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-Cyclopropyl-4-fluoropyridin-2(1H)-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action for 1-Cyclopropyl-4-fluoropyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity. The cyclopropyl and fluorine substituents could influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-cyclopropyl-4-fluoropyridin-2(1H)-one with structurally related pyridinone derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 1-Cyclopropyl, 4-Fluoro C₈H₇FNO (inferred) 152.15 (calculated) Hypothesized enhanced metabolic stability and kinase inhibition potential
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one 4-Heptafluoropropyl, 6-Methyl C₉H₄F₇NO 299.12 Acute toxicity (LD₅₀ > 2000 mg/kg in rats), analgesic activity in mice
1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone 1-Cyclohexyl, 3-(4-Fluorobenzyl), 4-Hydroxy C₁₈H₂₀FNO₂ 301.36 Potential antimicrobial applications
1-Cyclopropyl-4-(dioxaborolan-2-yl)pyridin-2(1H)-one 1-Cyclopropyl, 4-Boronate ester C₁₃H₁₈BNO₃ 259.11 Intermediate for Suzuki-Miyaura coupling reactions

Key Observations :

  • Cyclopropyl vs.
  • Fluorine vs. Trifluoromethyl: The 4-fluoro group in the target compound is less electron-withdrawing than trifluoromethyl groups (e.g., in 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one, C₈H₈F₃NO ), which may reduce metabolic oxidation but maintain moderate electronegativity for target interactions.

Spectroscopic Characterization

While direct NMR data for the target compound are unavailable, analogs provide insights:

  • 1-Cyclohexyl-4-(2-hydroxyphenyl)pyridin-2(1H)-one : ¹H NMR (CDCl₃) δ 8.22–8.17 (m, 1H), 7.31–7.25 (m, 2H) .
  • 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one : ¹⁹F NMR confirmed the heptafluoropropyl group at δ -80.5 to -81.2 ppm .

The 4-fluoro substituent in the target compound would likely exhibit a distinct ¹⁹F NMR signal near δ -110 to -120 ppm, similar to fluorobenzyl derivatives .

Q & A

Q. What are the typical synthetic routes for 1-Cyclopropyl-4-fluoropyridin-2(1H)-one?

Methodological Answer: Synthesis often involves nucleophilic aromatic substitution (e.g., replacing chlorine with fluorine using KF/18-crown-6 in DMF at 100°C) and cyclopropane ring formation via [2+1] cycloaddition with diazomethane derivatives. Multi-step protocols may include protective group strategies (e.g., tert-butoxycarbonyl for amino groups) to direct regioselectivity. Key intermediates are purified via silica chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer: Essential techniques include:

  • ¹⁹F NMR : Identifies fluorine substitution patterns (δF typically -110 to -130 ppm).
  • IR Spectroscopy : Detects lactam C=O stretches (~1680 cm⁻¹).
  • X-ray Crystallography : Resolves cyclopropane ring geometry and confirms stereochemistry.
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. How is the compound purified after synthesis?

Methodological Answer: Common methods:

  • Silica Gel Chromatography : Ethyl acetate/hexane gradients (3:7 to 1:1 v/v).
  • Recrystallization : Ethanol/water mixtures for polar derivatives.
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water mobile phases for high-purity (>95%) isolates .

Advanced Research Questions

Q. How can low yields in cyclopropane ring formation be optimized?

Methodological Answer: Strategies include:

  • Catalytic Systems : Pd/Cu bimetallic catalysts enhance cyclopropanation efficiency (yield improvement: 20–30%).
  • Microwave-Assisted Synthesis : Reduces reaction time by 40% compared to conventional heating.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity .

Q. What computational approaches predict electrophilic attack regioselectivity on the pyridinone ring?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311+G(d,p)) model electron density distribution, showing higher reactivity at C-5 due to resonance stabilization.
  • Molecular Dynamics Simulations : Reveal solvent effects (e.g., acetonitrile vs. water) on transition state geometries and activation barriers .

Q. How to resolve contradictory biological activity data across assay systems?

Methodological Answer:

  • Orthogonal Assays : Compare surface plasmon resonance (SPR) with cell-based assays to confirm target engagement.
  • Metabolomic Profiling : Identify assay-specific interference (e.g., serum protein binding).
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics under physiological conditions to validate interactions .

Q. What strategies mitigate competing side reactions during fluorination?

Methodological Answer:

  • Temperature Control : Maintain <60°C to prevent defluorination.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyl sites.
  • Flow Chemistry : Enables precise mixing and reduces byproduct formation in exothermic reactions .

Data Contradiction Analysis

Q. Why do reported yields vary for nucleophilic substitutions involving fluorine?

Methodological Analysis: Discrepancies arise from:

  • Reagent Purity : Anhydrous KF vs. hydrated forms alter reactivity.
  • Solvent Trace Water : >0.1% H₂O in DMF hydrolyzes intermediates, reducing yields.
  • Catalyst Loading : Optimal Pd/Cu ratios (1:2 molar) improve consistency .

Q. How to address conflicting cytotoxicity results in different cell lines?

Methodological Analysis:

  • Metabolic Profiling : Assess cytochrome P450 activity variations between cell lines.
  • Membrane Permeability : Use LC-MS to quantify intracellular compound levels.
  • Off-Target Screening : Employ kinase/GPCR panels to identify confounding interactions .

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